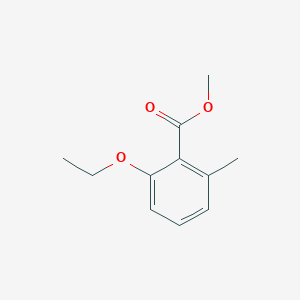

Methyl 2-ethoxy-6-methylbenzoate

説明

Methyl 2-ethoxy-6-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethoxy group at the 2-position and a methyl group at the 6-position. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound’s structure combines steric and electronic effects due to the ethoxy (electron-donating) and methyl (steric hindrance) substituents, making it distinct in reactivity and applications compared to simpler benzoate derivatives.

特性

分子式 |

C11H14O3 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

methyl 2-ethoxy-6-methylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-4-14-9-7-5-6-8(2)10(9)11(12)13-3/h5-7H,4H2,1-3H3 |

InChIキー |

OBRYYRXKXANKBV-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1C(=O)OC)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 2-エトキシ-6-メチル安息香酸メチルの合成は、通常、酸性触媒の存在下で2-エトキシ-6-メチル安息香酸をメタノールでエステル化する反応によって行われます。 反応は還流条件下で行われ、酸からエステルへの完全な転換を確実に行います .

工業生産方法: 2-エトキシ-6-メチル安息香酸メチルの工業生産は、同様の原理に基づいていますが、より大規模に行われます。 このプロセスには、最適な反応条件を維持し、高収率で高純度の生成物を確保するために、連続フロー反応器を使用することが含まれます .

化学反応の分析

科学研究における用途

2-エトキシ-6-メチル安息香酸メチルは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。

医学: 医薬品中間体としての可能性を調査する研究が進められています。

科学的研究の応用

Methyl 2-ethoxy-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds

作用機序

類似の化合物との比較

類似の化合物:

- 2-メトキシ-6-メチル安息香酸メチル

- 2-エトキシ安息香酸メチル

- 2-メチル安息香酸メチル

比較: 2-エトキシ-6-メチル安息香酸メチルは、ベンゼン環にエトキシ基とメチル基の両方が存在するため、独特です。 この構造的特徴は、特定の合成用途において、その類似体と比較して独特の化学的および物理的特性を付与し、より汎用性があります.

類似化合物との比較

Comparison with Similar Compounds

Ethyl 2-methoxybenzoate (CAS 7335-26-4)

- Structure : Ethyl ester with a methoxy group at position 2.

- Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .

- Key Differences :

- Substituents : Methoxy (2-position) vs. ethoxy (2-position) and methyl (6-position) in the target compound.

- Physical Properties : Ethyl esters generally exhibit higher lipophilicity than methyl esters, but the additional methyl group in Methyl 2-ethoxy-6-methylbenzoate may offset this, increasing steric bulk.

- Applications : Ethyl 2-methoxybenzoate is regulated under JECFA/FCC standards, suggesting use in food or fragrances . In contrast, the target compound’s substituents may favor pharmaceutical intermediate applications.

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8)

- Structure: Methyl ester with bromine (2-position), amino (6-position), and methoxy (3-position) groups.

- Applications: This compound is used in medicinal chemistry for drug discovery , whereas Methyl 2-ethoxy-6-methylbenzoate’s non-polar substituents may limit its role in aqueous-phase reactions.

Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9)

- Structure: Ethyl ester with amino (2-position), chlorine (6-position), and methyl (3-position) groups.

- Key Differences: Electron Effects: Chlorine’s electronegativity withdraws electron density, contrasting with the electron-donating ethoxy group in the target compound. Bioactivity: Chlorine and amino groups are common in agrochemicals , whereas the ethoxy-methyl combination may target different biochemical pathways.

Methyl 2-[({[6-ethoxy-4-(methylimino)-1,4-dihydro-1,3,5-triazin-2-yl]-C-hydroxycarbonimidoyl}amino)sulfonyl]benzoate

- Structure : Complex triazine-linked sulfamoyl benzoate.

- Key Differences :

Research Findings and Trends

- Solubility: Ethoxy and methyl groups reduce water solubility compared to amino- or bromo-substituted analogs, limiting use in aqueous systems .

- Thermal Stability : Methyl esters typically have lower boiling points than ethyl esters, but the ethoxy group may enhance stability through hydrogen bonding with adjacent substituents.

生物活性

Methyl 2-ethoxy-6-methylbenzoate is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Methyl 2-ethoxy-6-methylbenzoate has the molecular formula and a molecular weight of 194.23 g/mol. It features a benzoate core with an ethoxy group and a methyl group positioned on the aromatic ring, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that methyl 2-ethoxy-6-methylbenzoate exhibits antimicrobial activity against various pathogens. Research has shown that compounds with similar benzoate structures often possess significant antibacterial effects. For instance, it has been suggested that this compound could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific quantitative data on its efficacy remains limited.

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 2-ethoxy-6-methylbenzoate may also demonstrate anti-inflammatory effects . The ester functionality allows it to hydrolyze into its corresponding acid and alcohol, which might interact with inflammatory pathways in biological systems. This characteristic positions the compound as a potential candidate for further drug development aimed at treating inflammatory conditions.

The biological activity of methyl 2-ethoxy-6-methylbenzoate can be attributed to several mechanisms:

- Hydrolysis : The ester group can hydrolyze to release active components that may exert biological effects.

- Interaction with Enzymes : Its aromatic structure allows it to participate in biochemical interactions, potentially influencing enzyme activity and cellular processes.

- Cell Membrane Penetration : The ethoxy and methyl substitutions may enhance its ability to penetrate cell membranes, facilitating its action within cells.

Case Studies

Several studies have explored the biological activities of similar compounds, providing context for understanding methyl 2-ethoxy-6-methylbenzoate:

- A study investigating various benzoate esters found that modifications in the alkyl chain significantly affected antimicrobial potency, suggesting that structural variations can lead to enhanced biological activity .

- Another research project focused on the antibacterial properties of benzoic acid derivatives highlighted that esterification generally increases both antibacterial and anti-plasmodial activities, indicating a possible trend applicable to methyl 2-ethoxy-6-methylbenzoate .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-ethoxy-6-methylbenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| Methyl 2-ethoxy-6-methylbenzoate | Moderate | Potential | Under preliminary investigation |

| Ethyl gallate | High | High | Known for strong antibacterial properties |

| Gallic acid | Moderate | Moderate | Commonly studied for various bioactivities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。